2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is a chemical compound that belongs to the class of triazole derivatives. It features a triazole ring, which is known for its biological activity and potential therapeutic applications. This compound is primarily recognized for its role in pharmaceutical research, particularly in the development of antifungal and antimicrobial agents.
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride typically involves the reaction of 3-amino-1H-1,2,4-triazole with ethylene oxide or similar alkylating agents in the presence of hydrochloric acid to form the hydrochloride salt. This compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates.
This compound can be classified as:
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride can be achieved through several methods:
The reaction conditions generally include:
The molecular formula for 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is C5H9ClN4O. The structure features:
Key structural data includes:
The compound can participate in various chemical reactions:
Reactivity may depend on factors such as pH and solvent polarity. The presence of the triazole ring often enhances reactivity towards electrophiles due to resonance stabilization.
The mechanism of action for 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride primarily revolves around its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit significant activity against various fungal strains and some bacterial species, making this derivative a candidate for further pharmacological exploration.
Relevant data includes:
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride has several applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
The 1,2,4-triazole ring system (C₂H₃N₃) is a nitrogen-rich heterocycle characterized by two carbon atoms and three nitrogen atoms arranged in a five-membered aromatic ring. Its exceptional dipole moment (~2.72–3.27 D) and capacity for diverse non-covalent interactions underpin its versatility in drug design [5] [7]. The scaffold exhibits tautomerism between 1H- and 4H- forms, though the 1H-tautomer dominates under physiological conditions due to greater stability [7]. This equilibrium enhances structural adaptability during target binding.
1,2,4-Triazole derivatives interact with biological targets through:
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs and Their Targets
Drug Name | Therapeutic Area | Biological Target | Key Structural Feature |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | 1-(2,4-Difluorophenyl)-triazol-1-yl |
Ribavirin | Antiviral | Inosine monophosphate dehydrogenase | 1-β-D-Ribofuranosyl-triazole-3-carboxamide |
Letrozole | Anticancer (Breast) | Aromatase (CYP19A1) | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile |
Doravirine | Antiviral (HIV-1) | HIV-1 reverse transcriptase | 3-(3-(1H-1,2,4-Triazol-1-yl)propan-2-yl)benzonitrile |
The scaffold’s synthetic flexibility enables regioselective N1- or N4-alkylation, facilitating side-chain diversification to optimize target affinity and pharmacokinetics [7]. For instance, introducing hydrophobic aryl groups enhances binding to CYP450 hydrophobic pockets, while polar substituents improve aqueous solubility [5].
The medicinal exploration of 1,2,4-triazoles began in earnest after Bladin’s identification of the core structure in 1885 [9]. A pivotal advancement occurred in 1944 with Woolley’s discovery of azole antifungals, which spurred the development of first-generation triazole drugs like fluconazole (1988) and itraconazole (1992) [5] [9]. These agents targeted fungal CYP51, exploiting the triazole’s coordination to heme iron to inhibit ergosterol biosynthesis.
Amino-functionalized derivatives emerged as strategic tools to address limitations of early agents:
Table 2: Evolution of Key Amino-Substituted 1,2,4-Triazole Derivatives
Era | Compound Class | Innovation | Impact |
---|---|---|---|
1980–2000 | Fluconazole analogs | 1,2,4-Triazolyl ethanol derivatives | Broad-spectrum antifungal activity; oral bioavailability |
2000–2010 | Voriconazole derivatives | α-(2,4-Difluorophenyl)-5-aminotriazolyl methanol | Activity against resistant Aspergillus spp. |
2010–Present | 3-Amino-1,2,4-triazole hybrids | Coumarin-/indole-triazole conjugates | Multi-target engagement (e.g., membrane disruption + CYP inhibition) |
The integration of amino groups at the triazole C3 position enabled:
Ethanolamine (2-aminoethanol) derivatives feature a bifunctional structure combining a hydrophilic hydroxy group and a basic amino group. When conjugated to heterocycles like 1,2,4-triazole, they significantly modulate physicochemical and pharmacokinetic properties:
Table 3: Impact of Ethanolamine Functionalization on Key Drug Parameters
Parameter | Unmodified Triazole | Ethanolamine-Conjugated Triazole | Biological Implication |
---|---|---|---|
Water Solubility | Low (<1 mg/mL) | High (>50 mg/mL) | Improved oral absorption; reduced food effects |
logD (pH 7.4) | 2.5–3.8 | 0.9–1.5 | Enhanced tissue distribution |
Plasma Protein Binding | >90% | 70–85% | Increased free fraction for target engagement |
Metabolic Stability (t½) | <1 hour (liver microsomes) | >4 hours (liver microsomes) | Reduced CYP450-mediated clearance |
In drug design, ethanolamine serves as:
The hydrochloride salt form of ethanolamine-triazole conjugates further enhances stability and crystallinity, critical for manufacturing reproducibility. This is exemplified by zuranolone analogs where ethanolamine conjugation reduced hepatic first-pass metabolism by 60% compared to non-hydroxylated analogs [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: